6-chloro-N'-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide
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Overview
Description
6-chloro-N’-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide is a complex organic compound that features a combination of pyridine, benzimidazole, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N’-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide typically involves multiple steps:
Formation of the benzimidazole moiety: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Acetylation: The benzimidazole derivative is then acetylated using acetic anhydride or acetyl chloride.
Formation of the pyridine derivative: This involves the reaction of 2-chloropyridine with hydrazine hydrate to form the carbohydrazide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N’-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-chloro-N’-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Biological Research: Used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N’-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can interfere with signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 1-methylbenzimidazole and 2-chlorobenzimidazole share structural similarities.
Pyridine Derivatives: Compounds like 2-chloropyridine and pyridine-3-carbohydrazide are structurally related.
Uniqueness
6-chloro-N’-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide is unique due to its combined structural features of benzimidazole and pyridine, which confer distinct chemical reactivity and biological activity .
This detailed article provides a comprehensive overview of 6-chloro-N’-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
794556-91-5 |
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Molecular Formula |
C16H14ClN5O2 |
Molecular Weight |
343.77 g/mol |
IUPAC Name |
6-chloro-N'-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C16H14ClN5O2/c1-22-12-5-3-2-4-11(12)19-14(22)8-15(23)20-21-16(24)10-6-7-13(17)18-9-10/h2-7,9H,8H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
QPRILDPJZRNSFG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CC(=O)NNC(=O)C3=CN=C(C=C3)Cl |
solubility |
24.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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